![molecular formula C18H14ClN5O B2726456 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1172790-43-0](/img/structure/B2726456.png)
1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a class of compounds known for their wide range of biological activities . The presence of the 2-chlorophenyl and 4-methoxyphenyl groups may influence its properties and potential applications.
Molecular Structure Analysis
While the exact structure analysis of this compound isn’t available, compounds with similar structures have been analyzed using techniques like single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), and Ultraviolet-visible (UV–Vis) spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : A study describes a simple and efficient method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds were synthesized under ultrasound irradiation, demonstrating an environmentally friendly approach with high yields and operational simplicity (Kaping et al., 2016).
Biological Activities
Antimicrobial and Anticancer Activities : Novel pyrazole derivatives, closely related to the target compound, have shown significant antimicrobial and anticancer activities. These compounds were evaluated against various microbial strains and cancer cell lines, exhibiting higher activity than some reference drugs (Hafez et al., 2016).
Antifungal and Antibacterial Pharmacophore Sites : Certain pyrazole derivatives, including those structurally similar to the target compound, have been identified for their antitumor, antifungal, and antibacterial properties. The study involved crystallographic analysis and theoretical calculations to understand the origin of these biological activities (Titi et al., 2020).
Anticancer Agents and ADME Prediction : Research on pyrazolo[3,4-d]pyrimidine derivatives has also focused on their potential as anticancer agents. In particular, the ultrasound-mediated synthesis of these compounds and their evaluation against human tumor cell lines have been explored. This includes studies on drug-like properties and enzyme binding modes (Tiwari et al., 2016).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues have been found to exhibit affinity for A1 adenosine receptors. Such compounds, including those structurally related to the target molecule, have been synthesized and tested for their receptor affinity, showing significant activity (Harden et al., 1991).
Crystallography and Structure Analysis
- Crystal Structure Analysis : The crystal structure of compounds closely related to this compound has been studied. This includes the determination of molecular structure and analysis of various spectroscopic data (Lu Jiu-fu et al., 2015).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-13-8-6-12(7-9-13)23-17-14-10-22-24(18(14)21-11-20-17)16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYMNBWBJRMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)

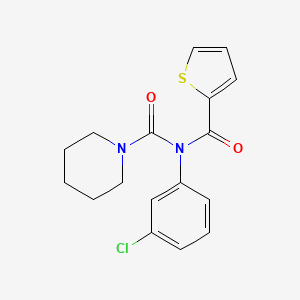
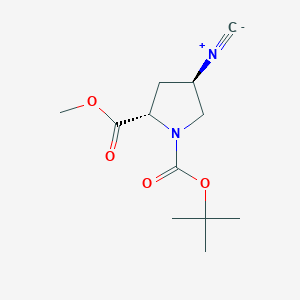
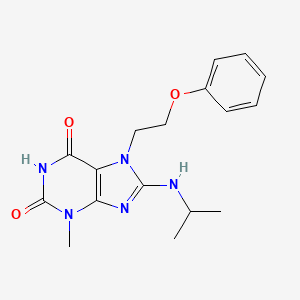
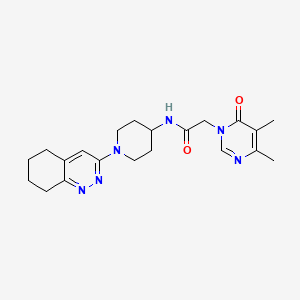
![2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2726387.png)
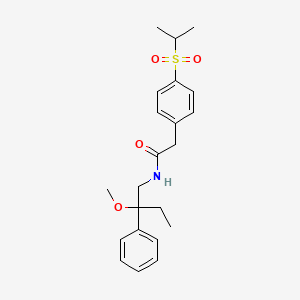
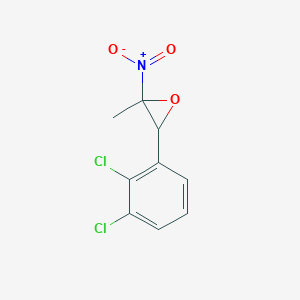
![N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2726391.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2726392.png)

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)